molecular formula C8H5NO2S B13347621 2-(Thiophen-2-YL)oxazole-5-carbaldehyde

2-(Thiophen-2-YL)oxazole-5-carbaldehyde

Cat. No.: B13347621
M. Wt: 179.20 g/mol
InChI Key: ZCNJCHIVOXADMC-UHFFFAOYSA-N
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Description

2-(Thiophen-2-YL)oxazole-5-carbaldehyde is a heterocyclic compound that contains both thiophene and oxazole rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in materials science, medicinal chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-YL)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-thiophenylacetic acid with formamide under acidic conditions to form the oxazole ring. Another approach involves the use of 2-thiophenylamine and glyoxylic acid, which undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-YL)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-YL)oxazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-YL)oxazole-5-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

2-(Thiophen-2-YL)oxazole-5-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-thiophen-2-yl-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-5-6-4-9-8(11-6)7-2-1-3-12-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNJCHIVOXADMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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